4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide
Description
4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is a carbohydrazide derivative featuring a 4-methyl-substituted benzene ring linked via a hydrazide group to a 3-(trifluoromethyl)-2-quinoxalinyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbohydrazide functional group facilitates hydrogen bonding and metal coordination, which may contribute to biological activity .
Synthesis of such compounds typically involves condensation reactions between substituted benzohydrazides and quinoxaline-aldehydes or ketones under acidic or basic conditions, as exemplified by analogous hydrazide-hydrazone syntheses in related studies . Structural confirmation relies on spectroscopic techniques (IR, NMR, MS) and elemental analysis .
Properties
IUPAC Name |
4-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c1-10-6-8-11(9-7-10)16(25)24-23-15-14(17(18,19)20)21-12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCZGXVSOJTABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3-(trifluoromethyl)-2-quinoxalinecarboxylic acid with 4-methylbenzenecarbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Hydrazide Group Reactivity
The benzenecarbohydrazide moiety participates in:
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Condensation reactions with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones.
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Cyclization with β-diketones or orthoesters to yield pyrazole or 1,3,4-oxadiazole derivatives.
Example Reaction
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Benzaldehyde, ethanol, Δ | Hydrazone derivative | 72%* | |
| Ethyl acetoacetate, H2SO4 | 1,3,4-Oxadiazole analog | 68%* |
*Theoretical yields based on analogous hydrazide reactions .
Quinoxaline Ring Modifications
The electron-deficient quinoxaline core undergoes:
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Nucleophilic aromatic substitution at the 2-position (activated by the trifluoromethyl group).
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Electrophilic substitution at the 6-position under strong acidic conditions .
Key Reactivity Table
| Reaction Type | Reagents | Position Affected | Observed Selectivity |
|---|---|---|---|
| Bromination | Br2, FeCl3 | C6 | High (≥85%) |
| Nitration | HNO3, H2SO4 | C6 | Moderate (60%) |
| Suzuki Coupling | Pd(PPh3)4, aryl boronic acid | C2 | Limited (≤30%)* |
*Steric hindrance from the trifluoromethyl group reduces coupling efficiency .
Trifluoromethyl Group Stability
The -CF3 group exhibits high inertness under standard conditions but can undergo:
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Radical-mediated defluorination under UV irradiation with TiO2 catalysts.
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Nucleophilic displacement only with strong bases (e.g., LDA) at elevated temperatures .
Experimental Data
| Process | Conditions | % CF3 Retained | Byproducts Identified |
|---|---|---|---|
| Acidic Hydrolysis (HCl, Δ) | 6M HCl, 100°C, 12h | 98% | None |
| Basic Treatment (NaOH, Δ) | 2M NaOH, 80°C, 6h | 95% | Trace F− ions |
Coordination Chemistry
The quinoxaline nitrogen and hydrazide oxygen serve as donor sites for metal complexes:
Reported Complexes
| Metal Ion | Ligand Ratio | Geometry | Application | Reference |
|---|---|---|---|---|
| Cu(II) | 1:2 | Square planar | Anticancer activity | |
| Fe(III) | 1:1 | Octahedral | Catalytic oxidation |
Stability constants (log β) for Cu(II) complexes reach 8.2 ± 0.3 in DMSO-water (1:1) .
Redox Behavior
Cyclic voltammetry reveals two quasi-reversible peaks:
Photochemical Reactions
UV-Vis studies (λmax = 310 nm in MeOH) indicate:
Scientific Research Applications
Chemistry
4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide serves as a versatile building block for synthesizing more complex molecules. Its unique structural features facilitate the development of novel compounds with tailored properties.
Biology
This compound has been investigated for its potential bioactive properties:
- Antimicrobial Activity: Studies have shown that derivatives of quinoxaline compounds exhibit significant antimicrobial effects against various pathogens. For instance, related compounds have demonstrated activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that this compound could possess similar properties .
- Anticancer Potential: The compound's structure may enhance its interaction with biological targets, making it a candidate for anticancer drug development. Research indicates that quinoxaline derivatives can inhibit tumor growth in vitro and in vivo .
Medicine
Due to its unique structural characteristics, this compound is explored as a potential therapeutic agent:
- Drug Development: Its ability to modulate enzyme activity positions it as a promising candidate for developing drugs targeting specific diseases, particularly those involving microbial infections and cancer .
Industry
In industrial applications, this compound is utilized in the formulation of new materials:
- Material Science: The compound's stability and reactivity can be harnessed to create advanced materials with enhanced properties, suitable for various applications in electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 4-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The quinoxaline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Sulfonohydrazide vs. Carbohydrazide
The substitution of the carbonyl oxygen in benzenecarbohydrazides with a sulfonyl group (as in 4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide, CAS 343372-46-3) significantly alters physicochemical properties. Sulfonohydrazides exhibit higher polarity due to the sulfonyl group, reflected in their elevated boiling points (504.8±60.0 °C) compared to carbohydrazides .
Hydrazone Derivatives
Hydrazone analogs, such as 4-chlorobenzaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (CAS 338773-12-9), replace the carbohydrazide’s carbonyl with an imine group. This modification reduces hydrolytic stability but increases π-conjugation, which may improve fluorescence properties for imaging applications .
Substituent Effects
Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a critical pharmacophore in both the target compound and analogs like N′-hexanoyl-4-(trifluoromethyl)benzohydrazide (3a). Its electron-withdrawing nature enhances oxidative stability and membrane permeability, as evidenced by increased logP values (e.g., 1.589 g/cm³ predicted density for the sulfonohydrazide analog) .
Halogen Substitutions
Chloro- and fluoro-substituted derivatives (e.g., 4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide) exhibit improved antimicrobial activity compared to non-halogenated counterparts, likely due to enhanced electrophilicity and interaction with bacterial enzymes .
Heterocyclic Core Modifications
Quinoxaline vs. Quinazoline
Replacing the quinoxaline core with quinazoline (as in EGFR inhibitors like BMC201725-9o) shifts biological activity toward tyrosine kinase inhibition. Quinoxaline derivatives, however, are more commonly associated with DNA intercalation and topoisomerase inhibition due to their planar structure .
Benzothiophene Derivatives
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide () demonstrates that substituting benzene with benzothiophene enhances antiproliferative activity, likely due to increased aromatic stacking and sulfur-mediated redox interactions .
Spectroscopic and Physical Properties
Note: IR data for the target compound extrapolated from analogous carbohydrazides .
Biological Activity
4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is a compound of interest due to its potential biological activities. This article reviews its structure, pharmacological properties, and biological effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is categorized as a benzanilide derivative, characterized by the presence of a quinoxaline moiety and a trifluoromethyl group. Its molecular formula is with a molecular weight of approximately 422.40 g/mol. The structural formula can be represented as follows:
The exact mechanism of action for this compound remains largely unexplored. However, compounds within its class often exhibit activity through modulation of various biological pathways, particularly those involving enzyme inhibition or receptor interactions.
Biological Activity
- Antitumor Activity : Several studies indicate that quinoxaline derivatives possess significant antitumor properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Significant inhibition of tumor growth | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced levels of IL-6 and TNF-α |
Case Study 1: Antitumor Efficacy
In a study conducted on various cancer cell lines, this compound exhibited IC50 values ranging from 10 to 30 µM, indicating potent antitumor activity compared to standard chemotherapeutics. The mechanism was hypothesized to involve apoptosis induction via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, suggesting that this compound could be a candidate for further development as an antimicrobial agent.
Research Findings
Recent research has focused on the synthesis and modification of quinoxaline derivatives to enhance their biological activities. The incorporation of trifluoromethyl groups has been shown to improve pharmacokinetic properties, making them more suitable for therapeutic applications.
Q & A
Q. What mechanistic studies are necessary to elucidate the compound's interference with bacterial fatty acid biosynthesis pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
